molecular formula C21H20FN3O6S B1193783 Vonoprazan Fumarate CAS No. 881681-01-2

Vonoprazan Fumarate

Numéro de catalogue B1193783
Numéro CAS: 881681-01-2
Poids moléculaire: 461.4644
Clé InChI: ROGSHYHKHPCCJW-WLHGVMLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Vonoprazan Fumarate is synthesized through a novel and practical strategy, starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The process includes ester hydrolyzing, methylamine substitution, sulfonyl chloride substitution, and amide reduction. This synthesis route is characterized by controllable impurities and acceptable overall yield, highlighting its practical advantages for large-scale production (Qiang Yu et al., 2017).

Molecular Structure Analysis

Vonoprazan Fumarate's molecular structure enables its function as a potent acid blocker. Its chemical stability under acidic conditions and high solubility across a broad pH range are key attributes that contribute to its effectiveness. The molecular design facilitates rapid absorption and targeted action within the gastric parietal cells, ensuring potent and prolonged acid suppression.

Chemical Reactions and Properties

Vonoprazan Fumarate undergoes metabolism mainly by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6. It is metabolized into inactive metabolites, indicating a complex metabolic pathway that ensures its therapeutic effectiveness while minimizing potential drug-drug interactions (Hitomi Yamasaki et al., 2017).

Applications De Recherche Scientifique

  • Helicobacter pylori Treatment : Vonoprazan Fumarate, combined with antibiotics, has shown efficacy in eradicating Helicobacter pylori infections. It is more effective in suppressing acid production than traditional proton pump inhibitors (PPIs) (Gunaratne et al., 2021).

  • Gastrointestinal Disorders : It is used in Japan for treating various gastrointestinal disorders, including gastroduodenal ulcers, reflux esophagitis, and as a secondary prevention for low-dose aspirin or NSAID-induced peptic ulcers. Its potent acid suppression capabilities are due to its action as a potassium-competitive acid blocker (Echizen, 2016).

  • Drug-Drug Interactions : Vonoprazan Fumarate can interact with cytochrome P450 enzymes, suggesting caution in coadministration with other drugs metabolized by these pathways (Wang et al., 2020).

  • Kidney Transplant Recipients : When administered to kidney transplant recipients, vonoprazan can affect the concentration of the immunosuppressant tacrolimus, indicating potential drug interactions in this population (Mei et al., 2020).

  • Metabolism and Pharmacokinetics : The metabolism of vonoprazan involves multiple enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6, along with sulfate conjugation. Its extensive metabolism minimizes the effects of co-administered CYP inhibitors or inducers (Yamasaki et al., 2017).

  • Pharmacokinetics and Bioequivalence : Vonoprazan Fumarate exhibits high plasma concentrations and is distributed extensively in tissues. Studies on its pharmacokinetics and bioequivalence highlight its effectiveness in acid-related diseases (Qiao et al., 2017).

  • Gastroesophageal Reflux Disease : It is effective in treating gastroesophageal reflux disease refractory to other treatments, suggesting its potential use in patients not responding to conventional therapies (Masaoka et al., 2018).

  • Novel Cocrystals : Research into novel cocrystals of vonoprazan indicates potential for improved pharmaceutical performance, suggesting its evolving role in drug formulation (Lee et al., 2022).

Safety And Hazards

Vonoprazan Fumarate is toxic and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Vonoprazan Fumarate is currently used for the treatment of gastroduodenal ulcer, reflux esophagitis, and in combination with antibiotics for the eradication of Helicobacter pylori . Future research may explore its potential in other acid-related diseases.

Propriétés

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vonoprazan Fumarate

CAS RN

881681-01-2, 1260141-27-2
Record name 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881681-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vonoprazan fumurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK 438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONOPRAZAN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
553
Citations
I Martinucci, C Blandizzi, G Bodini… - Expert Opinion on …, 2017 - Taylor & Francis
… Within the latter line, a novel P-CAB, vonoprazan, designated also as vonoprazan fumarate or TAK-438, has been developed and approved for clinical use in Japan since February …
Number of citations: 42 www.tandfonline.com
H Echizen - Clinical Pharmacokinetics, 2016 - Springer
Vonoprazan fumarate (Takecab ® ) is a first-in-class potassium-competitive acid blocker that has been available in the market in Japan since February 2015. Vonoprazan is …
Number of citations: 135 link.springer.com
K Otake, Y Sakurai, H Nishida, H Fukui, Y Tagawa… - Advances in …, 2016 - Springer
… This process led to the discovery of vonoprazan fumarate (development code: TAK-438, hereinafter “vonoprazan”), which had a potent and sustained acid secretion inhibitory effect …
Number of citations: 73 link.springer.com
K Sugano - Therapeutic advances in gastroenterology, 2018 - journals.sagepub.com
… Vonoprazan fumarate has a different chemical structure defined as a pyrrole derivative which is different from previous P-CABs such as SCH 28080 and AZD0865 that have …
Number of citations: 98 journals.sagepub.com
E Marabotto, S Ziola, V Savarino… - Clinical and …, 2020 - Taylor & Francis
Potassium-competitive acid blockers (P-CABs), such as vonoprazan, represent a novel and heterogeneous class of drugs that competitively block the potassium binding site of gastric H …
Number of citations: 16 www.tandfonline.com
H Yamasaki, N Kawaguchi, M Nonaka, J Takahashi… - Xenobiotica, 2017 - Taylor & Francis
TAK-438, vonoprazan fumarate, is a novel orally active potassium-competitive acid blocker, developed as an antisecretory drug. In this study, we investigated the in vitro metabolism of …
Number of citations: 59 www.tandfonline.com
K Ota, T Takeuchi, Y Kojima, S Kawaguchi… - Journal of …, 2021 - Springer
… We investigated the effects of vonoprazan fumarate on gastric emptying and measured … 10 mg vonoprazan fumarate daily for 14 days, then 20 mg vonoprazan fumarate daily for 14 days. …
Number of citations: 4 link.springer.com
A Kogame, T Takeuchi, M Nonaka, H Yamasaki… - Xenobiotica, 2017 - Taylor & Francis
… TAK-438 (vonoprazan fumarate) and the structurally related internal standard for the analysis were synthesized by Takeda Pharmaceutical Company Limited (Kanagawa, Japan). 1-[5-(2…
Number of citations: 15 www.tandfonline.com
B Lin, J Kou, Q Xiao, S Wu, J Li, Z Zhu, X Zhou, L Xin… - Tetrahedron, 2022 - Elsevier
… We envision this to be the first report on metabolic impurity synthesis of vonoprazan fumarate and from which we hope other chemists on drug development will benefit. …
Number of citations: 2 www.sciencedirect.com
Z Luo, A Liu, Y Liu, G Wang, X Chen, H Wang… - … of Pharmaceutical and …, 2018 - Elsevier
… Vonoprazan fumarate is a novel potassium-competitive acid … and degradants) in vonoprazan fumarate. The optimized … with the detection of vonoprazan fumarate and its impurities. …
Number of citations: 14 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.